Cas no 2287288-91-7 (Methyl 2-(aminomethyl)oxolane-2-carboxylate hydrochloride)

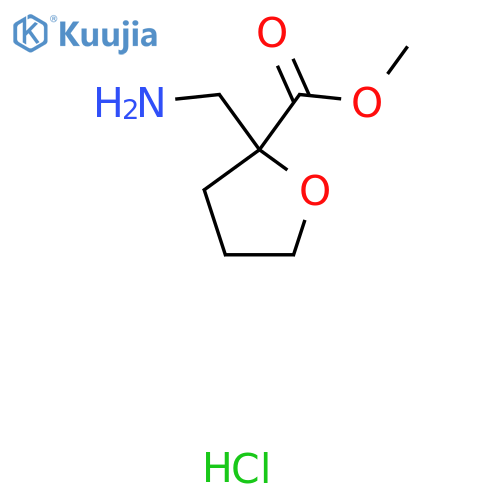

2287288-91-7 structure

商品名:Methyl 2-(aminomethyl)oxolane-2-carboxylate hydrochloride

Methyl 2-(aminomethyl)oxolane-2-carboxylate hydrochloride 化学的及び物理的性質

名前と識別子

-

- Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride

- EN300-6738657

- methyl 2-(aminomethyl)oxolane-2-carboxylate hydrochloride

- 2287288-91-7

- Methyl 2-(aminomethyl)oxolane-2-carboxylate hydrochloride

-

- インチ: 1S/C7H13NO3.ClH/c1-10-6(9)7(5-8)3-2-4-11-7;/h2-5,8H2,1H3;1H

- InChIKey: PWVCLMCOMHUVTD-UHFFFAOYSA-N

- ほほえんだ: Cl.O1CCCC1(C(=O)OC)CN

計算された属性

- せいみつぶんしりょう: 195.0662210g/mol

- どういたいしつりょう: 195.0662210g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 160

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.6Ų

Methyl 2-(aminomethyl)oxolane-2-carboxylate hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6738657-0.1g |

methyl 2-(aminomethyl)oxolane-2-carboxylate hydrochloride |

2287288-91-7 | 95.0% | 0.1g |

$326.0 | 2025-03-13 | |

| Enamine | EN300-6738657-1.0g |

methyl 2-(aminomethyl)oxolane-2-carboxylate hydrochloride |

2287288-91-7 | 95.0% | 1.0g |

$943.0 | 2025-03-13 | |

| Aaron | AR028MPA-100mg |

methyl2-(aminomethyl)oxolane-2-carboxylatehydrochloride |

2287288-91-7 | 95% | 100mg |

$474.00 | 2025-02-16 | |

| Aaron | AR028MPA-10g |

methyl2-(aminomethyl)oxolane-2-carboxylatehydrochloride |

2287288-91-7 | 95% | 10g |

$5597.00 | 2023-12-15 | |

| 1PlusChem | 1P028MGY-500mg |

methyl2-(aminomethyl)oxolane-2-carboxylatehydrochloride |

2287288-91-7 | 95% | 500mg |

$971.00 | 2024-05-24 | |

| Aaron | AR028MPA-2.5g |

methyl2-(aminomethyl)oxolane-2-carboxylatehydrochloride |

2287288-91-7 | 95% | 2.5g |

$2566.00 | 2025-02-16 | |

| Aaron | AR028MPA-5g |

methyl2-(aminomethyl)oxolane-2-carboxylatehydrochloride |

2287288-91-7 | 95% | 5g |

$3782.00 | 2023-12-15 | |

| 1PlusChem | 1P028MGY-5g |

methyl2-(aminomethyl)oxolane-2-carboxylatehydrochloride |

2287288-91-7 | 95% | 5g |

$3439.00 | 2024-05-24 | |

| 1PlusChem | 1P028MGY-10g |

methyl2-(aminomethyl)oxolane-2-carboxylatehydrochloride |

2287288-91-7 | 95% | 10g |

$5071.00 | 2024-05-24 | |

| Enamine | EN300-6738657-0.05g |

methyl 2-(aminomethyl)oxolane-2-carboxylate hydrochloride |

2287288-91-7 | 95.0% | 0.05g |

$218.0 | 2025-03-13 |

Methyl 2-(aminomethyl)oxolane-2-carboxylate hydrochloride 関連文献

-

1. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

2287288-91-7 (Methyl 2-(aminomethyl)oxolane-2-carboxylate hydrochloride) 関連製品

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量